molecular formula C6H4F3NO2S B13122070 6-(Trifluoromethyl)pyridine-2-sulfinic acid

6-(Trifluoromethyl)pyridine-2-sulfinic acid

Cat. No.: B13122070
M. Wt: 211.16 g/mol
InChI Key: LEYSPEKMFLMEBK-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)pyridine-2-sulfinic acid is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, with a sulfinic acid functional group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the direct fluorination of 2-picoline through a chlorine/fluorine exchange reaction . Another approach involves the condensation of a trifluoromethyl-containing building block with a pyridine derivative .

Industrial Production Methods: Industrial production of this compound often relies on scalable and efficient synthetic routes. The direct fluorination method is favored for its simplicity and cost-effectiveness. Additionally, the use of trifluoromethyl-containing building blocks allows for the production of various derivatives, enhancing the versatility of the compound .

Chemical Reactions Analysis

Types of Reactions: 6-(Trifluoromethyl)pyridine-2-sulfinic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-(Trifluoromethyl)pyridine-2-sulfinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)pyridine-2-sulfinic acid involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 6-(Trifluoromethyl)pyridine-2-sulfinic acid is unique due to the combination of the trifluoromethyl group and the sulfinic acid functionality on a pyridine ring. This unique structure imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and industrial chemistry .

Properties

IUPAC Name

6-(trifluoromethyl)pyridine-2-sulfinic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3NO2S/c7-6(8,9)4-2-1-3-5(10-4)13(11)12/h1-3H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEYSPEKMFLMEBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)S(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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